2-Ketoglutaric acid-13C

Description

The exact mass of the compound 2-Ketoglutaric Acid-13C1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

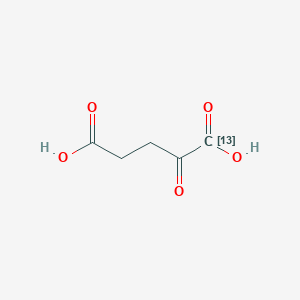

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxo(113C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)C(=O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439522 | |

| Record name | 2-Ketoglutaric Acid-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108395-15-9 | |

| Record name | 2-Ketoglutaric Acid-13C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108395-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of 2-Ketoglutaric acid-¹³C in the Krebs Cycle

Abstract

2-Ketoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a cornerstone intermediate of the Krebs cycle, a central hub of cellular energy metabolism. The introduction of stable isotope-labeled analogues, particularly 2-Ketoglutaric acid-¹³C (¹³C-α-KG), has revolutionized the study of metabolic pathways. This technical guide delineates the fundamental role of α-KG in the Krebs cycle and provides a comprehensive overview of how its ¹³C-labeled counterpart is employed as a powerful tracer to quantitatively assess metabolic flux. The guide covers the principles of ¹³C metabolic flux analysis (MFA), details common experimental protocols, presents quantitative data, and visualizes complex metabolic and experimental workflows, offering a vital resource for professionals in metabolic research and drug development.

The Core Function of Alpha-Ketoglutarate in the Krebs Cycle

Alpha-ketoglutarate is a five-carbon dicarboxylic acid that occupies a pivotal position within the Krebs (or Tricarboxylic Acid, TCA) cycle. The Krebs cycle is a series of enzymatic reactions occurring in the mitochondrial matrix that facilitates the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH₂) for the electron transport chain.[1][2]

The involvement of α-KG in the cycle is defined by two critical, sequential reactions:

-

Formation of α-Ketoglutarate: Isocitrate, a six-carbon molecule, undergoes oxidative decarboxylation catalyzed by the enzyme isocitrate dehydrogenase (IDH).[3][4][5] This reaction is a major regulatory point of the cycle and yields the first molecules of NADH and CO₂ in the cycle, along with the five-carbon α-KG.

-

Conversion of α-Ketoglutarate: Subsequently, α-KG is oxidatively decarboxylated by the α-ketoglutarate dehydrogenase complex. This multi-enzyme complex converts α-KG into the four-carbon molecule succinyl-CoA, producing the second molecule of NADH and CO₂ in the cycle.

Beyond its role in energy production, α-KG is a critical metabolic hub, linking the Krebs cycle to amino acid metabolism (as a precursor for glutamate and glutamine), nitrogen transport, and various signaling pathways.

2-Ketoglutaric acid-¹³C as a Metabolic Tracer

To study the dynamics of the Krebs cycle, researchers utilize stable isotope tracers. 2-Ketoglutaric acid-¹³C is a form of α-KG where one or more of its carbon atoms are replaced with the heavy, non-radioactive carbon isotope, ¹³C. When introduced to cells or organisms, ¹³C-α-KG is metabolized just like its unlabeled counterpart.

The key advantage is that the ¹³C label acts as a tag, allowing its journey to be tracked through downstream metabolic pathways. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the ¹³C-labeled metabolites and their unlabeled (¹²C) forms. This enables the precise quantification of how much of a particular metabolite is derived from the supplied ¹³C-α-KG tracer. This technique is central to Metabolic Flux Analysis (MFA) , which measures the rates (fluxes) of metabolic reactions.

Using ¹³C-α-KG allows researchers to investigate:

-

Krebs Cycle Flux: The rate at which the cycle is operating.

-

Anaplerosis and Cataplerosis: The rates at which intermediates are entering (anaplerosis) or exiting (cataplerosis) the cycle.

-

Reductive Carboxylation: A reverse pathway where α-KG is converted back to citrate, a process often active in cancer cells.

-

Interconnected Pathways: The flow of carbon from the Krebs cycle into the synthesis of amino acids, lipids, and nucleotides.

Quantitative Data from ¹³C Tracer Studies

Metabolic flux analysis provides quantitative data on the state of cellular metabolism. The tables below summarize representative data from ¹³C labeling experiments, illustrating how tracer information is used to understand metabolic phenotypes. While many studies use ¹³C-glucose or ¹³C-glutamine (which is converted to ¹³C-α-KG), the principle of tracking label distribution remains the same.

Table 1: Fractional ¹³C Enrichment of Krebs Cycle Intermediates

This table shows the percentage of the metabolite pool that contains ¹³C atoms after incubation with a ¹³C-labeled substrate. High enrichment indicates a significant contribution from the tracer to that metabolite pool.

| Metabolite | Condition A: Control (%) | Condition B: Drug Treatment (%) | Statistical Significance |

| α-Ketoglutarate | 45.2 ± 3.1 | 38.5 ± 2.8 | p < 0.05 |

| Succinate | 42.8 ± 2.9 | 25.1 ± 3.5 | p < 0.01 |

| Fumarate | 43.1 ± 3.3 | 24.8 ± 3.2 | p < 0.01 |

| Malate | 44.5 ± 3.5 | 26.2 ± 3.8 | p < 0.01 |

| Aspartate (from Oxaloacetate) | 35.6 ± 2.5 | 20.4 ± 2.1 | p < 0.01 |

Data is hypothetical but representative of typical ¹³C-MFA results, adapted from concepts in cited literature.

Table 2: Calculated Metabolic Flux Ratios

This table presents calculated flux rates for key reactions, normalized to a reference flux (e.g., glucose uptake). This data reveals how a treatment or genetic modification can reroute metabolic pathways.

| Metabolic Flux | Condition A: Control (Normalized Rate) | Condition B: Drug Treatment (Normalized Rate) | Interpretation |

| Pyruvate Dehydrogenase (PDH) | 100 ± 8 | 75 ± 6 | Reduced entry of glucose carbon into Krebs cycle. |

| α-Ketoglutarate Dehydrogenase | 95 ± 7 | 60 ± 5 | Decreased oxidative flux through the Krebs cycle. |

| Glutaminolysis (Glutamine -> α-KG) | 35 ± 4 | 85 ± 9 | Increased reliance on glutamine as a fuel source. |

| Reductive Carboxylation (α-KG -> Citrate) | 5 ± 1 | 25 ± 3 | Upregulation of an alternative pathway for lipid synthesis. |

Data is hypothetical but representative of typical ¹³C-MFA results, adapted from concepts in cited literature.

Experimental Protocols for ¹³C Metabolic Flux Analysis

A typical MFA experiment involves cell culture, isotopic labeling, metabolite extraction, and analytical measurement.

Cell Culture and Isotopic Labeling

-

Cell Seeding: Plate cells (e.g., cancer cell line, primary endothelial cells) in standard culture dishes or multi-well plates and grow to a desired confluency (typically 70-80%).

-

Media Preparation: Prepare an isotopic labeling medium. This is typically a base medium (e.g., DMEM) lacking the standard carbon source (e.g., glucose, glutamine). Reconstitute the medium with known concentrations of unlabeled substrates and the desired ¹³C-labeled tracer (e.g., U-¹³C₅-Glutamine, which will produce fully labeled ¹³C-α-KG).

-

Labeling Incubation: Aspirate the standard growth medium, wash the cells once with PBS, and add the pre-warmed isotopic labeling medium.

-

Time Course: Incubate the cells for a predetermined period to allow the ¹³C label to incorporate into downstream metabolites and reach a steady state. This can range from minutes to over 24 hours depending on the metabolic rates of the cells.

Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity instantly, rapidly aspirate the labeling medium and wash the cells with ice-cold saline or PBS.

-

Extraction: Immediately add an ice-cold extraction solvent, typically an 80:20 methanol:water solution. Scrape the cells in the solvent and transfer the cell lysate to a microcentrifuge tube.

-

Homogenization: Vortex the tubes thoroughly and incubate at -20°C or -80°C to ensure complete protein precipitation and cell lysis.

-

Clarification: Centrifuge the samples at high speed (e.g., >15,000 x g) at 4°C. The supernatant contains the polar metabolites for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the metabolite extract onto a liquid chromatography (LC) system, often using a column designed for polar molecule separation (e.g., HILIC or ion-exchange).

-

Mass Spectrometry Detection: Eluted metabolites are ionized (e.g., via electrospray ionization) and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the metabolites.

-

Isotopologue Distribution Analysis: The mass spectrometer detects the unlabeled metabolite (M+0) as well as its ¹³C-labeled isotopologues (M+1, M+2, etc.). The relative abundance of each isotopologue is quantified to determine the fractional enrichment.

-

Data Analysis: The resulting isotopologue distribution data is corrected for the natural abundance of ¹³C and used as input for computational models to calculate metabolic fluxes.

Conclusion

2-Ketoglutaric acid is a fundamentally important intermediate of the Krebs cycle. The use of its stable isotope-labeled form, 2-Ketoglutaric acid-¹³C, provides an indispensable tool for the modern life scientist. By enabling the precise tracing of carbon atoms through central metabolism, ¹³C-α-KG and related tracers allow for the quantitative measurement of reaction rates through metabolic flux analysis. This approach delivers unparalleled insight into the complex, dynamic nature of cellular metabolism, making it a critical technology for basic research, understanding disease states, and developing novel therapeutic strategies that target metabolic pathways.

References

A Technical Guide to 2-Ketoglutaric Acid-¹³C as a Tracer in Metabolic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ketoglutaric acid, also known as α-ketoglutarate (AKG), is a pivotal metabolic intermediate. It serves as a central hub in cellular metabolism, most notably as a key component of the tricarboxylic acid (TCA) cycle, which is fundamental for energy production.[1] Beyond the TCA cycle, AKG links carbohydrate and amino acid metabolism, acting as a precursor for the synthesis of glutamate, glutamine, and other amino acids.[2] It is also an essential cofactor for a wide range of dioxygenase enzymes involved in processes from epigenetic regulation to collagen synthesis.

Stable isotope tracing using carbon-13 (¹³C) has become a powerful methodology for quantitatively mapping the intricate network of metabolic pathways. By introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites, researchers can elucidate the activity of specific metabolic pathways. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a dynamic view of cellular metabolism that is unattainable through static metabolite measurements alone.[3]

2-Ketoglutaric acid labeled with ¹³C is a particularly valuable tracer. It allows for direct interrogation of the TCA cycle, amino acid biosynthesis, and other AKG-dependent pathways.[4] Its application is crucial in understanding the metabolic reprogramming that occurs in various diseases, especially cancer, where alterations in the TCA cycle and related pathways are common.[5] This guide provides a comprehensive technical overview of the use of 2-ketoglutaric acid-¹³C in metabolic studies, detailing experimental protocols, data interpretation, and key applications.

Core Concepts of ¹³C-AKG Metabolic Tracing

The fundamental principle of using ¹³C-AKG as a tracer is to follow the fate of its carbon atoms as they are incorporated into other molecules. The distribution of ¹³C in downstream metabolites, known as the mass isotopomer distribution (MID), reveals the relative activities of the metabolic pathways involved.

Key Tracers and Their Applications:

Different labeling patterns on the AKG molecule can be used to probe specific pathways. The choice of tracer is a critical aspect of experimental design.

| Tracer Name | Chemical Formula | Key Applications |

| 2-Ketoglutaric acid (1-¹³C) | HOCO(CH₂)₂CO¹³COOH | Primarily used to monitor the activity of AKG dehydrogenase in the TCA cycle, as the ¹³C label is lost as ¹³CO₂ in this step. Also used in hyperpolarized MRS studies to detect the production of [1-¹³C]-2-hydroxyglutarate in IDH-mutant cancers. |

| 2-Ketoglutaric acid (U-¹³C₅) | HO¹³CO(¹³CH₂)₂¹³CO¹³COOH | A versatile tracer for mapping the distribution of the entire AKG carbon skeleton through the TCA cycle and into amino acids like glutamate, glutamine, and proline. |

| 2-Ketoglutaric acid (1,2-¹³C₂) | HOCO(CH₂)₂¹³CO¹³COOH | Designed to monitor not only the decarboxylation step via AKG dehydrogenase but also the metabolism of the resulting succinyl-CoA. |

Experimental Protocols

Detailed and reproducible protocols are essential for successful ¹³C tracing experiments. The following sections outline standardized methodologies for both in vitro and in vivo studies.

In Vitro Protocol: Cell Culture Studies

This protocol is designed for adherent mammalian cell lines.

-

Cell Seeding and Culture:

-

Seed cells in appropriate culture vessels (e.g., 6-well or 10 cm plates) and grow in standard culture medium until they reach the desired confluency (typically 70-80%). Ensure a sufficient number of cells for robust detection of metabolites.

-

-

Tracer Introduction:

-

Prepare custom labeling medium by supplementing base medium (lacking the unlabeled counterpart) with the chosen ¹³C-labeled AKG tracer.

-

Note on Permeability: AKG is a dianion at physiological pH and has low membrane permeability. To enhance cellular uptake, cell-permeable ester forms, such as diethyl-[1-¹³C]-α-KG, are often used. These esters diffuse across the cell membrane and are rapidly hydrolyzed by intracellular esterases to release the free ¹³C-AKG.

-

Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.

-

Incubate the cells for a sufficient duration to approach isotopic steady state, where the ¹³C enrichment in intracellular metabolites becomes stable. This time can range from a few hours to over 24 hours, depending on the cell type and the pathways being studied.

-

-

Metabolite Quenching and Extraction:

-

To halt all enzymatic activity instantly, rapidly aspirate the labeling medium.

-

Immediately add ice-cold 80% methanol (-80°C) to the culture plate to quench metabolism.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tube thoroughly and centrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the extracted metabolites. For robust analysis, a second extraction of the cell pellet can be performed.

-

Store the metabolite extracts at -80°C until analysis.

-

In Vivo Protocol: Animal Studies

This protocol provides a general framework for studies in rodent models.

-

Animal Acclimatization and Preparation:

-

Acclimatize animals according to institutional guidelines.

-

For infusion studies, surgical catheter implantation (e.g., in the jugular vein for intravenous delivery) may be necessary.

-

-

Tracer Administration:

-

The route of administration affects tracer bioavailability and metabolism. Common methods include:

-

Intravenous (i.v.) infusion: Provides direct and rapid systemic distribution.

-

Intraperitoneal (i.p.) injection: A common and less invasive alternative.

-

Intragastric (i.g.) gavage: Used to study gut metabolism and first-pass effects.

-

-

Prepare a sterile, pH-neutral solution of the ¹³C-AKG tracer.

-

Administer the tracer over a defined period to achieve steady-state labeling in the tissues of interest.

-

-

Sample Collection:

-

At the designated time point, anesthetize the animal.

-

Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge immediately at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Perfuse the animal with ice-cold saline to remove blood from tissues.

-

Excise the tissues of interest (e.g., liver, tumor, brain) and immediately snap-freeze them in liquid nitrogen to halt metabolism.

-

Store all plasma and tissue samples at -80°C.

-

-

Metabolite Extraction from Tissues:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in a suitable volume of ice-cold extraction solvent (e.g., 80% methanol) using a bead beater or other homogenizer.

-

Follow the centrifugation and supernatant collection steps as described in the in vitro protocol.

-

Analytical Methods for ¹³C-Isotopomer Analysis

The analysis of ¹³C incorporation into metabolites is typically performed using mass spectrometry or nuclear magnetic resonance spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and robust technique for analyzing the labeling patterns of central carbon metabolites.

-

Derivatization: Metabolites are chemically modified (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make them volatile for GC separation.

-

Analysis: The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the quantification of different mass isotopomers (e.g., M+0, M+1, M+2, etc.) of a given metabolite.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the advantage of analyzing a broader range of metabolites, often without the need for derivatization. It is particularly useful for larger or more polar molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the specific position of ¹³C atoms within a molecule.

-

Hyperpolarized ¹³C MRS (HP-¹³C-MRS): This advanced technique dramatically increases the NMR signal of ¹³C-labeled molecules by over 10,000-fold, enabling non-invasive, real-time tracking of metabolic conversions in vivo. It is especially powerful for monitoring rapid metabolic fluxes, such as the conversion of hyperpolarized [1-¹³C]-AKG to [1-¹³C]-glutamate or [1-¹³C]-2-hydroxyglutarate.

-

Data Presentation and Interpretation

Raw analytical data must be corrected for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes to determine the true extent of tracer incorporation.

Quantitative Data Summary

The primary output of a tracer experiment is the mass isotopomer distribution (MID) for key metabolites. This data is then used in computational models to estimate metabolic fluxes.

Table 1: Illustrative Mass Isotopomer Distribution (MID) Data for TCA Metabolites This table presents hypothetical MID data for key metabolites in cells cultured with [U-¹³C₅]α-Ketoglutarate to illustrate the expected labeling patterns.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Glutamate | 10 | 5 | 5 | 10 | 10 | 60 |

| Succinate | 25 | 5 | 10 | 40 | 20 | N/A |

| Fumarate | 25 | 5 | 10 | 40 | 20 | N/A |

| Malate | 25 | 5 | 10 | 40 | 20 | N/A |

| Aspartate | 30 | 5 | 10 | 35 | 20 | N/A |

| Citrate | 40 | 5 | 15 | 10 | 20 | 10 |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms from the tracer.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the flow of atoms and experimental procedures.

Caption: Metabolic fate of uniformly labeled (M+5) ¹³C-AKG.

Caption: A generalized workflow for ¹³C-AKG metabolic tracer studies.

Key Applications in Research and Drug Development

-

Mapping TCA Cycle Dynamics: ¹³C-AKG tracers are instrumental in quantifying the flux through the TCA cycle and identifying contributions from anaplerotic pathways (reactions that replenish TCA cycle intermediates).

-

Investigating Cancer Metabolism: Many cancers exhibit profound metabolic reprogramming.

-

IDH Mutations: In cancers with mutations in isocitrate dehydrogenase (IDH), AKG is converted to the oncometabolite 2-hydroxyglutarate (2-HG). Tracing with [1-¹³C]-AKG allows for the non-invasive detection of [1-¹³C]-2-HG, providing a direct readout of mutant IDH activity.

-

Reductive Carboxylation: Under hypoxic conditions or with mitochondrial dysfunction, some cancer cells run a portion of the TCA cycle in reverse, converting AKG to citrate to support lipid synthesis. This pathway can be effectively traced using ¹³C-AKG.

-

-

Probing Amino Acid Synthesis: As the direct precursor to glutamate, ¹³C-AKG is an excellent tool for measuring the rates of synthesis for glutamate, glutamine, proline, and aspartate (via transamination of oxaloacetate).

-

Evaluating Therapeutic Efficacy: By measuring metabolic fluxes, researchers can assess how potential drug candidates impact specific metabolic pathways, providing insight into their mechanism of action and efficacy.

Conclusion

2-Ketoglutaric acid-¹³C is a powerful and versatile probe for dissecting central carbon metabolism. Its application in ¹³C-MFA studies provides quantitative insights into the dynamic operations of the TCA cycle, amino acid biosynthesis, and disease-specific pathways like oncometabolite production. The continued development of analytical techniques, particularly hyperpolarized ¹³C MRS, is expanding the utility of these tracers, enabling real-time, non-invasive metabolic analysis in preclinical and potentially clinical settings. This technical guide provides a foundational framework for researchers to design, execute, and interpret experiments using ¹³C-AKG, ultimately advancing our understanding of cellular metabolism in health and disease.

References

- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 2. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]

- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling Cellular Metabolism: A Technical Guide to 13C Labeled 2-Ketoglutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a pivotal intermediate metabolite in the crossroads of carbon and nitrogen metabolism.[1] As a key component of the tricarboxylic acid (TCA) cycle, it plays a central role in cellular energy production.[2][3] Beyond its bioenergetic functions, α-KG acts as a crucial nitrogen scavenger, a precursor for the synthesis of amino acids like glutamate and glutamine, and a signaling molecule that influences a myriad of cellular processes.[2][4] The advent of stable isotope labeling, particularly with carbon-13 (13C), has revolutionized our ability to trace the metabolic fate of α-KG in living systems, providing unprecedented insights into cellular physiology and pathology. This technical guide provides an in-depth exploration of 13C labeled 2-Ketoglutaric acid, its applications in metabolic research, detailed experimental protocols, and its role in key signaling pathways.

Core Concepts: The Metabolic Hub of 2-Ketoglutaric Acid

2-Ketoglutaric acid is a five-carbon dicarboxylic acid that occupies a central position in cellular metabolism. Its significance stems from its involvement in several key metabolic pathways:

-

Tricarboxylic Acid (TCA) Cycle: In the mitochondrial matrix, α-KG is formed from isocitrate via oxidative decarboxylation catalyzed by isocitrate dehydrogenase (IDH). It is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex, a critical step for generating reducing equivalents (NADH) for ATP production.

-

Amino Acid Metabolism: α-KG serves as a primary acceptor of amino groups, facilitating the synthesis of glutamate through transamination reactions. Glutamate, in turn, is a precursor for other amino acids and the neurotransmitter GABA.

-

Nitrogen Transport: As a nitrogen scavenger, α-KG plays a vital role in ammonia detoxification and the transport of nitrogen between tissues.

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or in cancer cells with defective mitochondria, the TCA cycle can run in reverse. In this process, α-KG undergoes reductive carboxylation by IDH to produce isocitrate and subsequently citrate, providing a carbon source for lipid synthesis.

-

Co-substrate for Dioxygenases: α-KG is an obligatory co-substrate for a large family of Fe(II)/α-ketoglutarate-dependent dioxygenases (αKGDs). These enzymes are involved in a wide array of biological processes, including collagen biosynthesis, histone and DNA demethylation, and oxygen sensing.

The use of 13C labeled 2-Ketoglutaric acid allows researchers to trace the flow of carbon atoms from this central metabolite through these interconnected pathways, a technique known as 13C metabolic flux analysis (13C-MFA). By measuring the incorporation of 13C into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, it is possible to quantify the relative activities of these metabolic routes.

Data Presentation: Quantitative Insights from 13C Tracing Studies

The following tables summarize quantitative data from various studies that have utilized 13C labeled substrates to investigate the metabolism of 2-Ketoglutaric acid.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates from [U-13C]Glutamine

This table illustrates the fractional enrichment of different mass isotopomers in TCA cycle metabolites in HL-60 cells cultured with uniformly labeled 13C-glutamine. The "M+n" notation indicates a metabolite with 'n' carbon atoms labeled with 13C.

| Metabolite | Cell State | M+5 Fractional Enrichment (%) |

| α-Ketoglutarate | Undifferentiated HL-60 | 52.1 |

| Differentiated HL-60 | 26.8 | |

| LPS-stimulated dHL-60 | 44.0 | |

| Citrate | Undifferentiated HL-60 | 44.7 (M+2 from PDH) |

| Differentiated HL-60 | 24.6 (M+2 from PDH) | |

| LPS-stimulated dHL-60 | 28.2 (M+2 from PDH) |

Data extracted from a study on HL-60 neutrophil-like cells, where M+5 α-ketoglutarate is derived from [U-13C5]glutamine and M+2 citrate is formed via pyruvate dehydrogenase (PDH) from [U-13C6]glucose.

Table 2: Relative Fluxes in Central Carbon Metabolism

This table presents the calculated metabolic fluxes in undifferentiated HL-60 cells, highlighting the contribution of glucose and glutamine to the TCA cycle.

| Metabolic Flux | Rate (nmol/10^6 cells/h) |

| Glutamine to α-Ketoglutarate | 16 |

| Pyruvate to Citrate (PDH flux) | 13 |

| Pyruvate to Citrate (PC flux) | 3.6 |

Data from 13C-metabolic flux analysis in HL-60 cells.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of 13C metabolic flux analysis. Below are generalized protocols for key experiments involving 13C labeled 2-Ketoglutaric acid.

Protocol 1: 13C Metabolic Flux Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass isotopomer distribution of TCA cycle intermediates and related amino acids.

Materials:

-

Cell culture medium deficient in the tracer substrate (e.g., glutamine-free DMEM)

-

13C labeled tracer (e.g., [U-13C5]glutamine, [1-13C]glutamine)

-

Cultured cells of interest

-

Methanol, Chloroform, Water (for metabolite extraction)

-

Derivatization agent (e.g., MTBSTFA + 1% TBDMSCI)

-

GC-MS instrument

Methodology:

-

Cell Culture and Labeling:

-

Plate cells at a desired density and allow them to adhere and grow.

-

Replace the standard culture medium with the tracer-deficient medium.

-

Add the 13C labeled substrate at a known concentration and incubate for a specific duration to achieve isotopic steady-state.

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells with ice-cold saline.

-

Quench metabolism by adding a cold extraction solvent mixture (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Perform a phase separation by adding chloroform and water. The polar metabolites will be in the aqueous phase.

-

-

Sample Preparation for GC-MS:

-

Dry the aqueous phase containing the polar metabolites under a stream of nitrogen or using a speed vacuum.

-

Derivatize the dried metabolites to make them volatile for GC analysis. This is typically done by adding a derivatization agent and incubating at an elevated temperature.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the different metabolites based on their retention times.

-

The mass spectrometer detects the mass-to-charge ratio of the fragments of each metabolite, allowing for the determination of the mass isotopomer distribution.

-

-

Data Analysis:

-

Correct the raw mass isotopomer data for natural isotope abundances.

-

Use the corrected data to calculate metabolic fluxes using specialized software that fits the data to a metabolic network model.

-

Protocol 2: Hyperpolarized 13C Nuclear Magnetic Resonance Spectroscopy (HP-13C-MRS) for In Vivo Tracing

Objective: To non-invasively monitor the real-time metabolism of 13C labeled 2-Ketoglutaric acid in vivo.

Materials:

-

13C labeled probe (e.g., [1-13C]-α-KG, diethyl-[1-13C]-α-KG)

-

Dynamic Nuclear Polarization (DNP) polarizer

-

Animal model with a tumor xenograft or other tissue of interest

-

NMR spectrometer equipped for in vivo 13C detection

Methodology:

-

Probe Preparation and Hyperpolarization:

-

Prepare a solution of the 13C labeled probe with a free radical.

-

Hyperpolarize the sample using a DNP polarizer, which dramatically increases the NMR signal of the 13C nucleus.

-

-

In Vivo Administration:

-

Rapidly dissolve the hyperpolarized probe in a biocompatible buffer.

-

Inject the dissolved probe into the animal model, typically via tail vein injection.

-

-

Real-time NMR Spectroscopy:

-

Immediately after injection, acquire dynamic 13C NMR spectra from the region of interest (e.g., the tumor).

-

The spectra will show the signal of the injected probe and its downstream metabolites as they are produced in real-time.

-

-

Data Analysis:

-

Identify the peaks corresponding to the 13C labeled probe and its metabolites based on their chemical shifts.

-

Quantify the signal intensity of each peak over time to determine the rates of metabolic conversion.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving 2-Ketoglutaric acid and a typical experimental workflow for 13C metabolic flux analysis.

Caption: Oxidative and Reductive Metabolism of 2-Ketoglutaric Acid.

Caption: Catalytic Mechanism of α-Ketoglutarate-Dependent Dioxygenases.

Caption: α-Ketoglutarate-Activated NF-κB Signaling in Tumor Cells.

Caption: Experimental Workflow for 13C Metabolic Flux Analysis.

Conclusion

13C labeled 2-Ketoglutaric acid is an indispensable tool for dissecting the complexities of cellular metabolism. Its application in metabolic flux analysis provides a dynamic and quantitative view of how cells utilize this central metabolite under various physiological and pathological conditions. The ability to trace the journey of carbon atoms from α-KG through the TCA cycle, reductive carboxylation, and into amino acid biosynthesis offers profound insights for researchers in basic science and drug development. As our understanding of the multifaceted roles of α-KG continues to grow, from its bioenergetic and biosynthetic functions to its role in epigenetic regulation and signaling, the use of 13C labeled α-KG will undoubtedly continue to be a cornerstone of metabolic research, paving the way for novel therapeutic strategies targeting metabolic vulnerabilities in disease.

References

- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]

- 4. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Ketoglutaric Acid-13C in Cellular Bioenergetics: A Technical Guide to Tracking its Contribution to ATP Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ketoglutaric acid (α-ketoglutarate, AKG), a central intermediate in the tricarboxylic acid (TCA) cycle, is a critical contributor to cellular energy production.[1][2][3] The use of stable isotope-labeled 2-ketoglutaric acid, specifically 2-ketoglutaric acid-¹³C (¹³C-AKG), provides a powerful tool for dissecting its precise metabolic fate and quantifying its contribution to the cellular adenosine triphosphate (ATP) pool. This technical guide offers an in-depth exploration of the involvement of ¹³C-AKG in ATP synthesis, detailing the underlying biochemical pathways, experimental protocols for tracing its metabolism, and methods for quantitative data analysis. By leveraging ¹³C metabolic flux analysis (¹³C-MFA), researchers can gain unprecedented insights into mitochondrial function and cellular bioenergetics, paving the way for novel therapeutic strategies targeting metabolic dysregulation in disease.

Introduction: 2-Ketoglutaric Acid at the Crossroads of Metabolism

2-Ketoglutaric acid is a five-carbon dicarboxylic acid that occupies a key position in the TCA cycle, serving as a crucial link between carbon and nitrogen metabolism.[1][2] Its primary role in energy production lies in its oxidative decarboxylation to succinyl-CoA, a reaction that generates reducing equivalents in the form of NADH. These reducing equivalents, in turn, fuel the electron transport chain (ETC) to drive oxidative phosphorylation, the primary mechanism of ATP synthesis in aerobic organisms. Furthermore, the conversion of succinyl-CoA to succinate is coupled to substrate-level phosphorylation, directly producing a high-energy phosphate bond in the form of guanosine triphosphate (GTP) or ATP.

The use of ¹³C-labeled substrates, such as ¹³C-AKG, in combination with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracing of carbon atoms through metabolic pathways. This enables the quantification of metabolic fluxes—the rates of intracellular reactions—providing a dynamic view of cellular metabolism that is not attainable with traditional biochemical assays.

The Metabolic Journey from 2-Ketoglutaric Acid to ATP

The conversion of 2-ketoglutaric acid to intermediates that directly contribute to ATP synthesis involves a series of enzymatic reactions within the mitochondrial matrix. The entry of ¹³C-AKG into the TCA cycle allows for the tracking of its carbon skeleton through these critical steps.

Oxidative Decarboxylation to Succinyl-CoA

The first committed step in the catabolism of 2-ketoglutarate is its oxidative decarboxylation to succinyl-CoA, catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC). This multi-enzyme complex utilizes NAD+ as an oxidizing agent, generating NADH.

-

¹³C-Labeling Perspective: When using uniformly labeled ¹³C₅-2-ketoglutarate, this reaction results in the formation of ¹³C₄-succinyl-CoA and the release of one labeled carbon atom as ¹³CO₂. The generated ¹³C-labeled NADH can then be traced to the electron transport chain.

Substrate-Level Phosphorylation: The Succinyl-CoA Synthetase Step

Succinyl-CoA is then converted to succinate by succinyl-CoA synthetase (SCS), also known as succinate thiokinase. This reaction is coupled to the phosphorylation of a nucleoside diphosphate (GDP or ADP) to a nucleoside triphosphate (GTP or ATP).

-

¹³C-Labeling Perspective: This step transfers the ¹³C label from succinyl-CoA to succinate. The direct product, ¹³C-labeled GTP or ATP, represents a direct quantification of the contribution of 2-ketoglutarate to substrate-level phosphorylation.

Regeneration of Oxaloacetate and Further NADH and FADH₂ Production

The resulting succinate is further oxidized through a series of reactions to regenerate oxaloacetate, completing the cycle. These steps, catalyzed by succinate dehydrogenase, fumarase, and malate dehydrogenase, generate additional reducing equivalents in the form of FADH₂ and NADH.

-

¹³C-Labeling Perspective: The ¹³C atoms from succinate are incorporated into fumarate, malate, and oxaloacetate. The NADH and FADH₂ produced in these steps also carry the potential to generate ¹³C-labeled ATP through oxidative phosphorylation.

The complete oxidation of one molecule of 2-ketoglutarate through the TCA cycle yields one molecule of ATP (or GTP) via substrate-level phosphorylation, two molecules of NADH, and one molecule of FADH₂. These reducing equivalents subsequently generate a significant amount of ATP via oxidative phosphorylation.

Quantitative Data on ATP Production from α-Ketoglutarate

While direct quantification of ATP production from ¹³C-2-ketoglutarate is a primary goal for many researchers, published data specifically detailing this is sparse. However, studies using unlabeled α-ketoglutarate in isolated mitochondria provide a valuable baseline and demonstrate the feasibility of such measurements. One study, for example, measured total ATP synthesis and substrate-level phosphorylation (SLP) in isolated mouse brain mitochondria using α-ketoglutarate as the respiratory substrate. The results from this study are summarized in the table below.

| Condition | Organ | Total ATP Synthesis (nmol ATP/min/mg protein) | Substrate-Level Phosphorylation (nmol ATP/min/mg protein) |

| Wild-Type | Olfactory Bulb | ~140 | ~70 |

| Ndufs4 KO | Olfactory Bulb | ~80 | ~36 |

| Wild-Type | Brainstem | ~120 | ~60 |

| Ndufs4 KO | Brainstem | ~120 | ~60 |

Table 1: ATP Synthesis Rates in Isolated Mouse Brain Mitochondria with α-Ketoglutarate as Substrate. Data are adapted from a study on mitochondrial dysfunction. The values represent approximate measurements and highlight the contribution of both oxidative phosphorylation and substrate-level phosphorylation to the total ATP pool derived from α-ketoglutarate.

By employing ¹³C-2-ketoglutarate as the tracer in a similar experimental setup, researchers can specifically quantify the amount of ¹³C-labeled ATP produced, thereby directly measuring the contribution of exogenous AKG to the total ATP pool.

Experimental Protocols

This section provides detailed methodologies for conducting experiments to trace the metabolism of ¹³C-2-ketoglutaric acid and quantify its contribution to ATP production.

¹³C-2-Ketoglutaric Acid Tracer Experiments in Cultured Cells

This protocol outlines the general workflow for a ¹³C-MFA experiment using cultured cells.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium

-

¹³C-labeled 2-ketoglutaric acid (e.g., [U-¹³C₅]-2-ketoglutaric acid)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, LC-MS grade, ice-cold

-

Water, LC-MS grade

-

Chloroform, LC-MS grade

-

Cell scraper

-

Centrifuge tubes

-

Liquid nitrogen

Protocol:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Remove the standard medium and wash the cells twice with pre-warmed, ice-cold PBS.

-

Replace the medium with a custom medium containing the desired concentration of ¹³C-2-ketoglutaric acid. Ensure other carbon sources are at defined concentrations.

-

Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell type and metabolic rates but is typically in the range of hours.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by aspirating the medium and immediately adding ice-cold 80% methanol. Alternatively, snap-freeze the cell monolayer in liquid nitrogen before adding the extraction solvent.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled tube.

-

Perform a biphasic extraction by adding water and chloroform to separate polar and nonpolar metabolites.

-

Centrifuge to separate the phases and collect the aqueous layer containing polar metabolites, including TCA cycle intermediates and ATP.

-

-

Sample Analysis:

-

Dry the aqueous extract under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS or NMR analysis.

-

Analyze the samples to determine the mass isotopomer distributions (MIDs) of TCA cycle intermediates and ATP.

-

Tracing ¹³C-2-Ketoglutarate Metabolism in Isolated Mitochondria

This protocol allows for the direct measurement of ATP synthesis from ¹³C-AKG in a controlled in vitro system.

Materials:

-

Fresh tissue or cultured cells

-

Mitochondrial isolation buffer

-

Respiration buffer

-

¹³C-labeled 2-ketoglutaric acid

-

ADP and inorganic phosphate (Pi)

-

Luciferin/luciferase-based ATP assay kit

-

Luminometer

-

LC-MS/MS system

Protocol:

-

Mitochondrial Isolation:

-

Isolate mitochondria from fresh tissue or cultured cells using differential centrifugation. This involves homogenization in an isotonic buffer, followed by a series of centrifugation steps to separate mitochondria from other cellular components.

-

-

Incubation and ATP Synthesis:

-

Resuspend the isolated mitochondria in a respiration buffer containing ¹³C-2-ketoglutaric acid as the substrate.

-

Initiate ATP synthesis by adding ADP and Pi.

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

-

Measurement of ¹³C-ATP Production:

-

At various time points, take aliquots of the reaction mixture and quench the reaction.

-

Measure total ATP production using a standard luciferase-based assay.

-

To specifically quantify ¹³C-labeled ATP, analyze the quenched samples by LC-MS/MS. This will allow for the separation of ATP from other nucleotides and the determination of its mass isotopomer distribution.

-

LC-MS/MS Method for ¹³C-Labeled ATP Analysis

This protocol provides a general framework for the analysis of ¹³C-labeled ATP using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

Chromatography:

-

Column: A reversed-phase C18 column is commonly used for nucleotide separation.

-

Mobile Phase: A gradient elution using an ion-pairing reagent (e.g., tributylamine) in an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Flow Rate: Optimized for the specific column and system.

-

Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for nucleotides.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both unlabeled (¹²C) and ¹³C-labeled ATP isotopologues. For example, for uniformly labeled ¹³C₁₀-ATP, the precursor ion will have a mass shift of +10 Da compared to unlabeled ATP.

-

Data Analysis: The peak areas of the different ATP isotopologues are integrated to determine their relative abundances.

Data Analysis and Interpretation

The data generated from ¹³C tracer experiments require specialized software for analysis to calculate metabolic fluxes.

Mass Isotopomer Distribution (MID) Analysis

The raw data from MS analysis provides the relative abundance of different mass isotopologues for each measured metabolite. This mass isotopomer distribution (MID) is corrected for the natural abundance of ¹³C. The corrected MIDs of TCA cycle intermediates and ATP are then used for flux calculations.

Metabolic Flux Analysis (MFA)

¹³C-MFA software, such as OpenFLUX or FiatFlux, is used to estimate intracellular fluxes. These programs use an iterative algorithm to find the set of fluxes that best fit the experimentally measured MIDs and extracellular flux rates (e.g., uptake of ¹³C-AKG and secretion of metabolites).

The output of the MFA is a quantitative map of metabolic fluxes, including the rate of ¹³C-AKG entry into the TCA cycle, the flux through KGDHC and SCS, and the rate of ATP production from both substrate-level phosphorylation and oxidative phosphorylation that can be attributed to the metabolism of 2-ketoglutarate.

Conclusion

The use of 2-ketoglutaric acid-¹³C as a metabolic tracer offers a powerful and precise method for elucidating its contribution to cellular ATP production. By combining stable isotope labeling with advanced analytical techniques and computational modeling, researchers can gain a quantitative understanding of mitochondrial bioenergetics. The detailed protocols and data analysis frameworks presented in this guide provide a comprehensive resource for scientists and drug development professionals seeking to investigate the intricate role of 2-ketoglutarate in health and disease. This approach holds immense potential for identifying novel therapeutic targets and developing innovative strategies to modulate cellular metabolism for the treatment of a wide range of metabolic disorders.

References

Unraveling the Metabolic Fate of 2-Ketoglutaric Acid: A Technical Guide to ¹³C Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid (α-KG), a pivotal intermediate in the tricarboxylic acid (TCA) cycle, stands at the crossroads of carbon and nitrogen metabolism. Its role extends beyond bioenergetics, acting as a crucial signaling molecule and a co-substrate for a variety of dioxygenases involved in epigenetic regulation and cellular signaling. Understanding the metabolic flux through pathways involving α-KG is paramount for elucidating disease mechanisms, particularly in cancer, and for the development of novel therapeutic strategies. The use of stable isotope-labeled 2-Ketoglutaric acid, specifically with Carbon-13 (¹³C), in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), has revolutionized our ability to trace its metabolic fate in intricate biological systems.

This technical guide provides an in-depth overview of the discovery and analysis of 2-Ketoglutaric acid-¹³C (α-KG-¹³C) metabolic pathways. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to design, execute, and interpret isotope tracing experiments involving this key metabolite. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes the complex signaling and metabolic networks using Graphviz diagrams.

Core Metabolic Pathways of 2-Ketoglutaric Acid

2-Ketoglutaric acid is a central hub in cellular metabolism. Its primary metabolic pathways include:

-

The Tricarboxylic Acid (TCA) Cycle: α-KG is a key intermediate in the canonical, oxidative TCA cycle, where it is decarboxylated by α-ketoglutarate dehydrogenase (OGDH) to succinyl-CoA, generating NADH.

-

Reductive Carboxylation: In certain cellular contexts, particularly under hypoxia or in cancer cells with specific mutations, α-KG can undergo reductive carboxylation by isocitrate dehydrogenase (IDH) to form isocitrate and subsequently citrate. This pathway is a significant source of cytosolic acetyl-CoA for fatty acid synthesis.

-

Glutaminolysis: α-KG is a direct product of glutamine metabolism. Glutamine is converted to glutamate by glutaminase (GLS), and glutamate is then converted to α-KG by glutamate dehydrogenase (GLUD) or aminotransferases. This anaplerotic pathway replenishes TCA cycle intermediates.

-

Transamination Reactions: α-KG serves as a primary nitrogen acceptor in transamination reactions, facilitating the synthesis and degradation of various amino acids.

-

2-Oxoglutarate-Dependent Dioxygenase (2-OGDD) Reactions: α-KG is an essential co-substrate for a large family of 2-OGDDs, which are involved in diverse processes including histone and DNA demethylation, prolyl hydroxylation of hypoxia-inducible factors (HIF), and collagen biosynthesis.[1][2]

Quantitative Analysis of α-KG-¹³C Metabolism

The introduction of ¹³C-labeled α-KG allows for the precise quantification of its contribution to various downstream metabolites. This is typically achieved through ¹³C Metabolic Flux Analysis (¹³C-MFA).[3][4][5] The data is often presented as isotopologue distributions, which show the relative abundance of molecules with different numbers of ¹³C atoms, or as metabolic flux maps, which depict the rates of metabolic reactions.

Table 1: Isotopologue Distribution in TCA Cycle Intermediates Following [U-¹³C₅]-Glutamate Tracing

This table illustrates the fractional enrichment of ¹³C in key TCA cycle metabolites after administration of uniformly labeled ¹³C₅-glutamate, which is a direct precursor to α-KG. The data reflects the entry and metabolism of the ¹³C-labeled α-KG in the TCA cycle.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| α-Ketoglutarate | 5.2% | 1.8% | 3.5% | 8.1% | 15.3% | 66.1% |

| Succinate | 10.5% | 2.1% | 5.8% | 20.4% | 61.2% | N/A |

| Fumarate | 12.1% | 2.5% | 6.2% | 22.8% | 56.4% | N/A |

| Malate | 11.8% | 2.3% | 6.0% | 21.9% | 58.0% | N/A |

| Citrate | 25.3% | 4.1% | 15.7% | 18.2% | 30.1% | 6.6% |

| Glutamate | 6.1% | 1.9% | 3.8% | 8.9% | 16.2% | 63.1% |

M+n represents the isotopologue with 'n' ¹³C atoms. Data is representative and compiled from typical ¹³C-MFA experiments.

Table 2: Metabolic Flux Ratios in Central Carbon Metabolism

Metabolic flux ratios provide a quantitative comparison of the activity of converging metabolic pathways. The data below is derived from experiments using ¹³C-labeled glucose and glutamine to probe the relative contributions to the TCA cycle.

| Flux Ratio | Description | Value (Relative Units) |

| Pyruvate Dehydrogenase / Pyruvate Carboxylase | Ratio of glucose-derived carbon entering the TCA cycle via PDH versus anaplerotic PC. | 3.2 ± 0.4 |

| Glutaminolysis / Glycolysis Contribution to TCA | Relative contribution of glutamine versus glucose to the α-KG pool. | 0.8 ± 0.1 |

| Oxidative / Reductive TCA Flux | Ratio of forward (oxidative) to reverse (reductive) flux through the TCA cycle. | 5.1 ± 0.7 |

Values are illustrative of typical findings in cancer cell lines and can vary significantly based on cell type and conditions.

Experimental Protocols

¹³C Metabolic Flux Analysis (¹³C-MFA) using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for conducting a steady-state ¹³C-MFA experiment to investigate α-KG metabolism.

a. Cell Culture and Isotope Labeling:

-

Culture cells to mid-exponential growth phase in standard medium.

-

Replace the standard medium with an identical medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₅]-glutamine or a specific ¹³C-labeled 2-Ketoglutaric acid ester).

-

Incubate the cells for a duration sufficient to achieve isotopic steady-state. This is typically determined empirically but is often equivalent to several cell doubling times.

b. Metabolite Extraction:

-

Rapidly quench metabolic activity by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).

-

Scrape the cells and collect the cell suspension.

-

Perform a biphasic extraction using a mixture of chloroform, methanol, and water to separate polar metabolites from lipids and proteins.

-

Collect the polar phase containing the TCA cycle intermediates.

c. Sample Derivatization:

-

Dry the polar extract under a stream of nitrogen gas.

-

Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

d. GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Separate the metabolites on a suitable capillary column.

-

Analyze the eluting compounds by mass spectrometry, collecting full scan data to determine the mass isotopologue distributions of α-KG and other TCA cycle intermediates.

e. Data Analysis and Flux Calculation:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured isotopologue distributions to a metabolic network model.

-

The software performs an iterative optimization to estimate the metabolic fluxes that best reproduce the experimental data.

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) for In Vivo Flux Analysis

This protocol describes the use of hyperpolarized [1-¹³C]-α-ketoglutarate to monitor its conversion to glutamate in real-time in vivo, providing a measure of aminotransferase activity.

a. Preparation of Hyperpolarized [1-¹³C]-α-Ketoglutarate:

-

Prepare a sample of [1-¹³C]-α-ketoglutaric acid with a stable radical (e.g., trityl radical).

-

Place the sample in a dynamic nuclear polarization (DNP) polarizer and cool to ~1 K in a strong magnetic field.

-

Irradiate the sample with microwaves at a frequency corresponding to the electron paramagnetic resonance of the radical to transfer polarization from the electrons to the ¹³C nuclei.

-

Rapidly dissolve the hyperpolarized sample in a superheated aqueous solution to create an injectable formulation.

b. In Vivo Administration and Data Acquisition:

-

Inject the hyperpolarized [1-¹³C]-α-KG solution intravenously into the subject (e.g., a tumor-bearing mouse).

-

Immediately begin acquiring ¹³C MRS data from the region of interest using a specialized pulse sequence.

-

Acquire data dynamically over a period of 1-2 minutes to capture the conversion of hyperpolarized [1-¹³C]-α-KG to [1-¹³C]-glutamate.

c. Data Analysis:

-

Process the acquired MRS data to generate spectra as a function of time.

-

Identify and quantify the signal intensities of [1-¹³C]-α-KG and [1-¹³C]-glutamate at each time point.

-

Fit the time-course data to a kinetic model to determine the rate of conversion, which reflects the metabolic flux through the transamination reaction.

Visualization of Metabolic and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to 2-Ketoglutaric acid metabolism.

Conclusion

The study of 2-Ketoglutaric acid-¹³C metabolic pathways offers a powerful lens through which to view the intricate metabolic reprogramming that occurs in health and disease. The methodologies detailed in this guide, from ¹³C-MFA with GC-MS to in vivo hyperpolarized ¹³C MRS, provide a robust toolkit for researchers to quantitatively probe these pathways. The ability to trace the flow of carbon from α-KG into the TCA cycle, anabolic pathways, and signaling processes is critical for identifying metabolic vulnerabilities in diseases like cancer and for developing targeted therapeutic interventions. As analytical technologies continue to advance, the precision and scope of these investigations will undoubtedly expand, further illuminating the central role of 2-Ketoglutaric acid in cellular metabolism and regulation.

References

- 1. Human 2-oxoglutarate-dependent oxygenases: nutrient sensors, stress responders, and disease mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Oxoglutarate and Fe2+-Dependent Dioxygenases - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 4. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

A Researcher's Guide to 13C Labeled Compounds: Principles and Practice

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and applications of Carbon-13 isotope tracing.

Stable isotope labeling with Carbon-13 (¹³C) has become an indispensable tool in modern biological and biomedical research. By replacing the naturally abundant ¹²C with its heavier, non-radioactive isotope, researchers can trace the metabolic fate of compounds, elucidate complex biochemical pathways, and quantify metabolic fluxes with remarkable precision. This guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and data interpretation techniques associated with the use of ¹³C labeled compounds.

Core Principles of ¹³C Isotope Labeling

The fundamental principle of ¹³C isotopic labeling lies in the ability to introduce a "tagged" version of a molecule into a biological system and track its journey.[1] Unlike radioactive isotopes, ¹³C is a stable, non-radioactive isotope of carbon, making it safe for a wide range of in vitro and in vivo studies.[2] The key is that analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate between molecules containing ¹²C and those incorporating the heavier ¹³C isotope.[1][2]

When a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where "U" signifies that all six carbon atoms are ¹³C), is supplied to cells or an organism, it is taken up and processed through various metabolic pathways.[1] The ¹³C atoms are incorporated into a multitude of downstream metabolites, effectively "labeling" them. By analyzing the mass shifts in these metabolites, researchers can trace the flow of carbon atoms and quantify the activity of different metabolic routes, a technique known as metabolic flux analysis (MFA).

Data Presentation: Quantitative Insights from ¹³C Labeling

A primary output of ¹³C labeling experiments is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite. An isotopologue is a molecule that differs only in its isotopic composition. For a metabolite with 'n' carbon atoms, there can be M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), and so on, up to M+n (all ¹³C) isotopologues. This data provides a quantitative snapshot of how the labeled substrate has contributed to the synthesis of downstream molecules.

Table 1: Mass Isotopologue Distribution (MID) of Glycolytic Intermediates in Cancer Cells Labeled with [U-¹³C]-Glucose

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Glucose-6-Phosphate | 5.2 | 1.8 | 3.5 | 4.1 | 8.3 | 15.1 | 62.0 |

| Fructose-1,6-Bisphosphate | 6.1 | 2.0 | 4.0 | 5.2 | 9.8 | 17.3 | 55.6 |

| Dihydroxyacetone phosphate (DHAP) | 25.3 | 5.1 | 10.2 | 59.4 | - | - | - |

| 3-Phosphoglycerate (3PG) | 28.1 | 6.2 | 12.5 | 53.2 | - | - | - |

| Phosphoenolpyruvate (PEP) | 30.5 | 7.0 | 13.8 | 48.7 | - | - | - |

| Pyruvate | 35.2 | 8.1 | 15.0 | 41.7 | - | - | - |

| Lactate | 36.8 | 8.5 | 15.3 | 39.4 | - | - | - |

This table presents hypothetical but representative MID data for key glycolytic intermediates in cancer cells cultured with uniformly labeled ¹³C-glucose. The high abundance of M+6 in glucose-6-phosphate indicates significant uptake of the labeled glucose. The distribution in downstream metabolites like pyruvate and lactate reflects the active glycolytic flux.

Table 2: ¹³C Enrichment in TCA Cycle Intermediates Following [U-¹³C]-Glucose Labeling with and without a Metabolic Inhibitor

| Metabolite | ¹³C Enrichment (%) - Control | ¹³C Enrichment (%) - Inhibitor X |

| Citrate | 45.8 | 25.3 |

| Aconitate | 43.2 | 22.8 |

| Isocitrate | 44.1 | 23.5 |

| α-Ketoglutarate | 38.5 | 18.9 |

| Succinate | 30.1 | 12.4 |

| Fumarate | 28.9 | 11.8 |

| Malate | 32.6 | 14.7 |

| Aspartate | 35.4 | 16.2 |

This table illustrates the impact of a hypothetical metabolic inhibitor on the incorporation of ¹³C from glucose into the Tricarboxylic Acid (TCA) cycle intermediates. The reduced ¹³C enrichment in the presence of Inhibitor X suggests a disruption in the metabolic flux from glycolysis into the TCA cycle.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data from ¹³C labeling studies. Below are generalized yet detailed methodologies for key experiments.

Protocol 1: Steady-State ¹³C-Glucose Labeling of Adherent Mammalian Cells for LC-MS Analysis

Objective: To determine the contribution of glucose to central carbon metabolism at isotopic steady state.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

[U-¹³C₆]-Glucose

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Quenching solution: 80% Methanol / 20% Water, pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

Methodology:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting. Culture under standard conditions (37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Supplement as required for the specific cell line and add [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Add 10% dFBS.

-

Adaptation Phase (Optional but Recommended): For steady-state analysis, it is often beneficial to adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium is reached.

-

Labeling:

-

Aspirate the standard culture medium.

-

Wash the cells once with pre-warmed, glucose-free DMEM.

-

Add the pre-warmed ¹³C-labeling medium to the wells.

-

-

Incubation: Incubate the cells for a predetermined period to achieve isotopic steady state. This is typically 24 hours or longer, depending on the cell doubling time and the metabolites of interest.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular labeled medium.

-

Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol/water solution to each well to quench all enzymatic activity.

-

Place the plate on dry ice for 10 minutes.

-

Scrape the cells in the quenching solution using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

-

Sample Preparation for LC-MS: Dry the metabolite extract using a vacuum concentrator. The dried pellet can be stored at -80°C or reconstituted in a suitable solvent for LC-MS analysis.

Protocol 2: ¹³C-Glutamine Tracing in Cancer Cells

Objective: To investigate the metabolic fate of glutamine, particularly its role in anaplerosis and reductive carboxylation in cancer cells.

Materials:

-

Cancer cell line (e.g., Glioblastoma cells)

-

Standard cell culture medium (e.g., DMEM)

-

Glutamine-free DMEM

-

[U-¹³C₅]-Glutamine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Quenching and Extraction solvents (as in Protocol 1)

Methodology:

-

Cell Culture: Seed cancer cells in 10-cm dishes and culture to ~80% confluency.

-

Media Preparation: Prepare glutamine-free DMEM supplemented with dFBS and the desired concentration of glucose. A separate stock solution of [U-¹³C₅]-Glutamine is prepared and added to the medium to the final desired concentration (e.g., 2 mM).

-

Labeling Procedure:

-

Wash cells twice with PBS.

-

Incubate cells in a glutamine-free medium for 1 hour to deplete intracellular glutamine pools.

-

Replace the depletion medium with the pre-warmed ¹³C-glutamine containing medium.

-

Incubate for the desired time points (e.g., 1, 4, 8, 24 hours) to track the dynamic incorporation of ¹³C.

-

-

Metabolite Quenching and Extraction: Follow the same procedure as outlined in Protocol 1 (steps 6 and 7).

Mandatory Visualizations

Diagrams created using the Graphviz DOT language are provided below to illustrate key experimental and biological concepts.

Caption: Experimental workflow for a ¹³C labeling experiment.

References

Unraveling Metabolic Networks: A Technical Guide to 2-Ketoglutaric Acid-¹³C Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid, also known as α-ketoglutarate (α-KG), is a pivotal intermediate in cellular metabolism, sitting at the crossroads of the tricarboxylic acid (TCA) cycle and nitrogen metabolism.[1][2][3][4][5] Its central role makes it a critical molecule for understanding cellular bioenergetics, biosynthesis, and signaling. The use of stable isotope-labeled 2-Ketoglutaric acid, particularly with ¹³C, has emerged as a powerful technique for tracing metabolic pathways and quantifying fluxes in both healthy and diseased states. This in-depth technical guide provides a comprehensive overview of the application of 2-Ketoglutaric acid-¹³C isotopes in exploratory research, with a focus on experimental design, data interpretation, and the elucidation of complex biological systems.

Stable isotope tracing using ¹³C-labeled substrates allows researchers to follow the journey of carbon atoms through various metabolic pathways. By introducing 2-Ketoglutaric acid with one or more ¹³C atoms, scientists can track its conversion into other metabolites using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach provides invaluable insights into the dynamic nature of cellular metabolism, which is often dysregulated in diseases like cancer.

Core Applications in Research and Drug Development

The use of 2-Ketoglutaric acid-¹³C isotopes is instrumental in several key areas of research:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways is crucial for understanding cellular physiology. ¹³C-MFA, in conjunction with computational modeling, allows for the precise determination of intracellular fluxes, revealing how cells utilize different substrates and adapt their metabolism to changing conditions.

-

Elucidating Drug Mechanism of Action: Many therapeutic agents exert their effects by modulating metabolic pathways. Tracing the metabolic fate of ¹³C-labeled 2-Ketoglutaric acid in the presence and absence of a drug can reveal its specific molecular targets and downstream effects on cellular metabolism.

-

Biomarker Discovery: Alterations in 2-Ketoglutaric acid metabolism can serve as biomarkers for various diseases. Isotope tracing studies can help identify and validate these metabolic signatures, paving the way for new diagnostic and prognostic tools.

-

Understanding Disease Pathophysiology: By comparing metabolic fluxes in healthy versus diseased cells or tissues, researchers can gain a deeper understanding of the metabolic reprogramming that underlies various pathologies, including cancer, neurodegenerative disorders, and metabolic syndrome.

Quantitative Data from Isotope Tracing Studies

The quantitative data obtained from 2-Ketoglutaric acid-¹³C tracing experiments are typically presented as isotopologue distributions. An isotopologue is a molecule that differs only in its isotopic composition. Mass spectrometry and NMR spectroscopy can distinguish between these different isotopologues, providing a detailed picture of how the ¹³C label is incorporated into downstream metabolites.

Below are representative tables summarizing the kind of quantitative data that can be generated from such studies.

Table 1: Isotopologue Distribution in TCA Cycle Intermediates after Incubation with [U-¹³C₅]-2-Ketoglutaric Acid

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Citrate | 10.2 | 5.1 | 15.3 | 8.1 | 40.8 | 20.5 |

| Succinate | 12.5 | 6.3 | 18.8 | 9.4 | 31.3 | 21.7 |

| Fumarate | 15.1 | 7.5 | 22.6 | 11.3 | 28.3 | 15.2 |

| Malate | 14.8 | 7.4 | 22.2 | 11.1 | 29.6 | 14.9 |

| Aspartate | 20.3 | 10.1 | 30.4 | 15.2 | 18.1 | 5.9 |

| Glutamate | 5.7 | 2.8 | 8.5 | 4.3 | 25.6 | 53.1 |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Relative Metabolic Fluxes Determined by ¹³C-MFA

| Metabolic Flux | Control Cells | Treated Cells | Fold Change |

| Glycolysis | 100 ± 5.2 | 150 ± 7.8 | 1.5 |

| TCA Cycle (oxidative) | 80 ± 4.1 | 60 ± 3.5 | 0.75 |

| Anaplerosis (from Glutamine) | 30 ± 2.5 | 45 ± 3.1 | 1.5 |

| Fatty Acid Synthesis | 25 ± 1.9 | 15 ± 1.2 | 0.6 |

Fluxes are normalized to the rate of glucose uptake.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results in stable isotope tracing experiments. Below are generalized protocols for key experiments involving 2-Ketoglutaric acid-¹³C isotopes.

Protocol 1: Cell Culture and ¹³C Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and proliferate.

-

Isotope Labeling Medium: Prepare a labeling medium by replacing the standard glucose and/or glutamine with their ¹³C-labeled counterparts. For tracing 2-Ketoglutaric acid metabolism, [U-¹³C₅]-Glutamine is often used as a precursor, as it is readily taken up by cells and converted to ¹³C-labeled 2-Ketoglutaric acid. Alternatively, cell-permeable esters of ¹³C-labeled 2-Ketoglutaric acid can be used.

-

Labeling: When cells reach the desired confluency (typically 70-80%), replace the standard medium with the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a specific period to allow for the incorporation of the ¹³C label into downstream metabolites. The optimal labeling time depends on the specific metabolic pathway and the turnover rate of the metabolites of interest and should be determined empirically.

-

Metabolite Extraction: After incubation, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS). Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

-

Sample Preparation: Centrifuge the cell extracts to pellet debris. The supernatant containing the metabolites is then dried under a stream of nitrogen or using a vacuum concentrator.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Derivatization: The dried metabolite extracts must be derivatized to increase their volatility for GC-MS analysis. A common method is two-step derivatization involving methoximation followed by silylation.

-

GC-MS Instrumentation: Use a GC system coupled to a mass spectrometer. A typical setup includes a capillary column suitable for separating polar metabolites.

-

Injection and Separation: Inject the derivatized sample into the GC. The temperature of the GC oven is programmed to ramp up, allowing for the separation of different metabolites based on their boiling points and interactions with the column.

-

Mass Spectrometry: As the separated metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the data in either full scan mode (to identify all detectable metabolites) or selected ion monitoring (SIM) mode (to quantify specific ions with higher sensitivity).

-